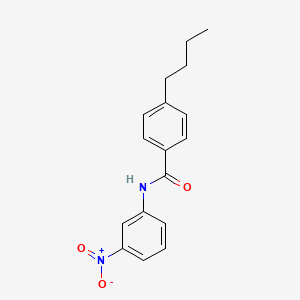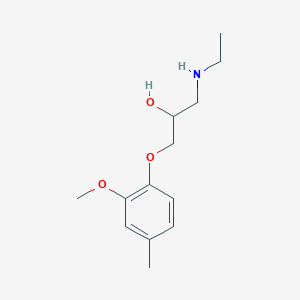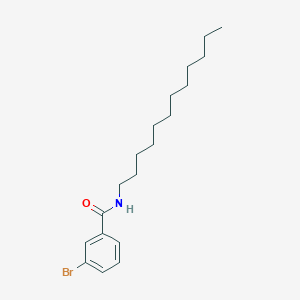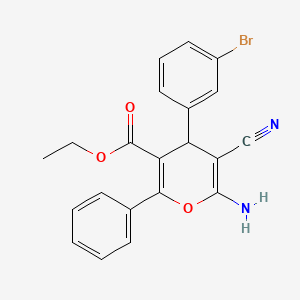![molecular formula C32H24N10O4S2 B11543469 N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis{2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetamide}](/img/structure/B11543469.png)
N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis{2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetamide}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-AMINO-3,5-DICYANOPYRIDIN-2-YL)SULFANYL]-N-(4’-{2-[(6-AMINO-3,5-DICYANOPYRIDIN-2-YL)SULFANYL]ACETAMIDO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[(6-AMINO-3,5-DICYANOPYRIDIN-2-YL)SULFANYL]-N-(4’-{2-[(6-AMINO-3,5-DICYANOPYRIDIN-2-YL)SULFANYL]ACETAMIDO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)ACETAMIDE involves several steps. The process typically starts with the preparation of the pyridine ring, followed by the introduction of amino and cyano groups. The sulfanyl group is then added, and the biphenyl structure is incorporated through a series of coupling reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under specific conditions.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(6-AMINO-3,5-DICYANOPYRIDIN-2-YL)SULFANYL]-N-(4’-{2-[(6-AMINO-3,5-DICYANOPYRIDIN-2-YL)SULFANYL]ACETAMIDO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The sulfanyl group can participate in redox reactions, altering the redox state of the target molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Compared to other similar compounds, 2-[(6-AMINO-3,5-DICYANOPYRIDIN-2-YL)SULFANYL]-N-(4’-{2-[(6-AMINO-3,5-DICYANOPYRIDIN-2-YL)SULFANYL]ACETAMIDO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)ACETAMIDE stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:
2-AMINO-6-CHLORO-3,5-DICYANOPYRIDINE: Shares the pyridine ring and cyano groups but lacks the biphenyl structure and sulfanyl group.
2-AMINO-3,5-DICYANOPYRIDINE: Similar core structure but lacks additional functional groups, making it less versatile in applications.
This compound’s unique structure and reactivity make it a valuable tool in various scientific research fields.
Properties
Molecular Formula |
C32H24N10O4S2 |
|---|---|
Molecular Weight |
676.7 g/mol |
IUPAC Name |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-[4-[4-[[2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanylacetyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C32H24N10O4S2/c1-45-25-9-17(3-5-23(25)39-27(43)15-47-31-21(13-35)7-19(11-33)29(37)41-31)18-4-6-24(26(10-18)46-2)40-28(44)16-48-32-22(14-36)8-20(12-34)30(38)42-32/h3-10H,15-16H2,1-2H3,(H2,37,41)(H2,38,42)(H,39,43)(H,40,44) |
InChI Key |
BAZZGSARONWVFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CSC3=C(C=C(C(=N3)N)C#N)C#N)OC)NC(=O)CSC4=C(C=C(C(=N4)N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-Cycloheptylidene-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11543387.png)


![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11543402.png)

![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-bromo-4-chloro-3,5-dimethylphenol)](/img/structure/B11543412.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11543426.png)

![4-[(E)-phenyldiazenyl]-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline](/img/structure/B11543440.png)
![Ethyl {4-[(4,4-dimethyl-2,6-dioxocyclohexyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]phenoxy}acetate](/img/structure/B11543455.png)
![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole](/img/structure/B11543463.png)
![Diethyl [(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl]phosphonate](/img/structure/B11543476.png)

